molecular formula C14H12N2O2S2 B2687177 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034332-97-1

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2687177
M. Wt: 304.38
InChI Key: DRZLKNKPBIVTNK-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is a compound that can be synthesized through various chemical processes, including one-pot synthesis techniques. These compounds are part of broader research into 3-methylisoxazole-5-carboxamides, which have been synthesized from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole (Martins et al., 2002). The structural characteristics of isoxazole amino esters, including those similar to 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide, have been elucidated through crystallography, revealing details about their molecular geometry and intermolecular interactions (Smith et al., 1991).

Chemical Reactivity and Applications

Research into compounds structurally related to 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide has highlighted their potential in synthesizing a variety of heterocyclic derivatives. These compounds serve as intermediates in the synthesis of pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines, showcasing their versatility in chemical reactions and potential applications in developing novel materials or pharmaceuticals (Mohareb et al., 2004).

Catalysis and Derivative Synthesis

The use of isoxazole derivatives as directing groups in catalytic reactions has been demonstrated, particularly in the Pd-catalyzed C(sp(3))-H bond activation. This process facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various non-natural amino acids. Such research outlines the potential of isoxazole compounds in catalyzing chemical transformations, highlighting their importance in synthetic chemistry (Pasunooti et al., 2015).

Material Science and Molecular Design

The exploration of isoxazole derivatives extends into material science, where their unique properties can be leveraged in the design and synthesis of novel materials. For instance, the synthesis of polyamides containing imidazole, which involves isoxazole derivatives, showcases the potential of these compounds in creating materials with specific thermal stability, solubility, and structural properties. This area of research underscores the versatility of isoxazole derivatives in various scientific and industrial applications (Bouck & Rasmussen, 1993).

Future Directions

Thiophene-based compounds show a variety of properties and applications, attracting great interest in industry as well as academia . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-9-11(7-15-18-9)14(17)16-13(10-4-6-19-8-10)12-3-2-5-20-12/h2-8,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLKNKPBIVTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide

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